![molecular formula C10H15FN2O2 B2853957 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine CAS No. 2199317-25-2](/img/structure/B2853957.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine
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Overview
Description
The compound “N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine” is an organic molecule that contains an oxazole ring and a fluorooxolane group. Oxazoles are aromatic heterocycles, meaning they contain a ring made up of carbon and another element, in this case, nitrogen. The presence of the fluorine atom could potentially affect the reactivity and properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring and the fluorooxolane group. The oxazole ring is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), and it’s aromatic, meaning it has a stable, ring-like structure with alternating single and double bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. The oxazole ring, being aromatic, is relatively stable but can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The fluorine atom in the fluorooxolane group is highly electronegative, which could make this part of the molecule reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s polarity, affecting its solubility in different solvents. The aromatic oxazole ring could contribute to the compound’s stability and possibly its boiling and melting points .Scientific Research Applications
Pharmaceutical Drug Development
This compound, with its unique structure, has potential applications in the development of new pharmaceutical drugs. The presence of the oxazole ring, known for its bioactivity, could be exploited to synthesize compounds with anti-inflammatory properties similar to nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase .
Antimicrobial Agents
Oxazole derivatives have been studied for their antimicrobial potential. The electron-accepting properties of the oxazole ring can be utilized to increase the efficacy of antimicrobial agents, potentially leading to the development of new antibiotics to combat resistant strains of bacteria .
Hemorheological Activity
The compound’s influence on blood flow properties, or hemorheological activity, is another area of interest. By modifying blood viscosity and reducing the likelihood of clot formation, derivatives of this compound could be valuable in treating cardiovascular diseases .
Antiviral Research
Given the ongoing need for antiviral agents, particularly in the wake of pandemics, this compound’s structure could be modified to enhance binding affinity with viral proteins, such as the SARS-CoV-2 spike protein, offering a pathway to new antiviral medications .
Future Directions
The study of oxazole derivatives is a promising area of research due to their wide range of biological activities. Future research could focus on synthesizing new oxazole derivatives, including “N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine”, and testing their biological activity .
properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c1-6-8(7(2)15-13-6)3-12-10-5-14-4-9(10)11/h9-10,12H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKBYZLCRYINEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2COCC2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine |
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